molecular formula C11H15F2N5 B15050703 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1855949-58-4

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B15050703
CAS No.: 1855949-58-4
M. Wt: 255.27 g/mol
InChI Key: XZTDHTQEQMBERR-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a sophisticated bifunctional amine reagent designed for research and development, particularly in the fields of medicinal chemistry and agrochemistry. Its structure incorporates two distinct pyrazole rings, one featuring a key difluoromethyl group and the other an ethyl substituent, connected by a methylamine bridge. This configuration makes it a valuable scaffold for constructing more complex molecules and for studying structure-activity relationships. The inclusion of a difluoromethyl group is a strategic element in modern drug design. This moiety can act as a bioisostere for hydroxyl, thiol, or amine groups, and its strong electron-withdrawing nature helps to modulate the pKa, lipophilicity (log P), and metabolic stability of lead compounds. Unlike the trifluoromethyl group, the difluoromethyl group retains an acidic proton capable of forming weak hydrogen bonds, which can be crucial for enhancing binding affinity and specificity to biological targets . Pyrazole derivatives, as a class, are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant properties, as evidenced by drugs like Celecoxib . In research applications, this compound serves as a versatile building block. It can be utilized in the synthesis of potential succinate dehydrogenase inhibitor (SDHI) fungicides, analogous to the commercialized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . Furthermore, its structure is well-suited for exploring charge-transfer chemistry, a area relevant for developing new materials with specific optical or electronic properties . Researchers can employ this amine in nucleophilic substitution reactions, amide bond formation, or as a ligand in metal complexes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1855949-58-4

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15F2N5/c1-2-17-6-4-9(16-17)7-14-8-10-3-5-15-18(10)11(12)13/h3-6,11,14H,2,7-8H2,1H3

InChI Key

XZTDHTQEQMBERR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Cyclization of α-Difluoroacetylcarboxylates

Patent WO2014120397A1 outlines a four-step protocol for synthesizing 3-difluoromethylpyrazole derivatives:

  • Acidification of Sodium Enolate : Alkyl difluoroacetoacetate (Formula VI-A) is prepared by acidifying its sodium enolate with carbonic acid generated in situ from CO₂ and water. The crude product is isolated via fractional distillation (75–80% yield).
  • Alkoxycarbonylation : The purified ester reacts with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).
  • Cyclization with Methylhydrazine : A two-phase system (toluene/water) with sodium bicarbonate facilitates ring closure. Methylhydrazine in the aqueous phase reacts with the alkoxymethylene intermediate at −10°C to 0°C, yielding 3-difluoromethyl-1-methylpyrazole-4-carboxylate.
  • Hydrolysis and Reduction : The ester is hydrolyzed to carboxylic acid and reduced to the corresponding alcohol (pyrazole-5-yl methanol) using LiAlH₄ or NaBH₄.

Key Parameters :

  • Temperature control during cyclization (−10°C to 0°C) minimizes side reactions.
  • Use of sodium bicarbonate enhances regioselectivity for the 1,3-diazole ring.

Alternative Route via Electrochemical Coupling

Recent advances in electrochemical synthesis (source) demonstrate site-selective coupling of 3,5-diamino-4-cyanopyrazole to form bis-pyrazoles. While this method primarily targets N–N bonds, modifying the electrolyte (e.g., using NH₄PF₆ in acetonitrile) could enable selective functionalization of the pyrazole nitrogen for subsequent methylenation.

Synthesis of 1-Ethyl-1H-Pyrazole-3-yl Methanol Intermediate

The 1-ethylpyrazole moiety is synthesized via analogous cyclization strategies, substituting methylhydrazine with ethylhydrazine.

Ethylhydrazine Cyclocondensation

Patent CN106831586A details a scalable method for pyrazole amines:

  • Reaction Setup : Toluene and methylene chloride are stirred at 20–30°C for 25–35 minutes.
  • Hydrazine Addition : Ethylhydrazine is added dropwise at <15°C, followed by stepwise heating to 55–60°C over 6 hours.
  • Crystallization and Isolation : Cooling to −10°C induces crystallization. Filtration and drying yield the pyrazole-3-carboxylate, which is reduced to the alcohol.

Optimization Insights :

  • Air-cooling at 2000–2500 rpm ensures precise temperature control during exothermic reactions.
  • Reusing organic phases (toluene) improves cost efficiency.

Coupling via Reductive Amination

The methyleneamine bridge is formed by reacting aldehyde derivatives of both pyrazole alcohols with a primary amine under reductive conditions.

Aldehyde Preparation

  • Oxidation of Pyrazole Alcohols : Pyrazole-5-yl and pyrazole-3-yl methanols are oxidized to their corresponding aldehydes using MnO₂ or TEMPO/NaClO.

Reductive Amination Protocol

  • Reaction Conditions : Aldehydes and ammonium acetate are stirred in methanol with NaBH₃CN at 25°C for 12 hours.
  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield Data :

Step Yield (%) Source
Aldehyde Oxidation 85–90
Reductive Amination 70–75

Alternative Coupling Strategies

Nucleophilic Substitution

  • Chloride Intermediate : Pyrazole alcohols are converted to chlorides using SOCl₂, followed by reaction with ethylenediamine.
  • Limitations : Lower yields (60–65%) due to competing elimination.

Electrochemical Coupling

While source focuses on N–N bonds, adapting the protocol for C–N bond formation could involve:

  • Using tertiary amines as proton acceptors.
  • Optimizing electrode materials (Pt vs. graphite).

Challenges and Optimization

Regioselectivity in Cyclization

  • Methylhydrazine vs. Ethylhydrazine : Ethylhydrazine’s bulkiness reduces cyclization rates, necessitating higher temperatures (55–60°C).
  • Solvent Effects : Polar aprotic solvents (DMF) improve yields by stabilizing transition states.

Purification of Hydrophobic Intermediates

  • Fractional Distillation : Critical for isolating high-purity alkyl difluoroacetoacetates (99.9%).
  • Recrystallization : Toluene/petroleum ether mixtures yield crystalline products.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction can produce ethylated pyrazole derivatives.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual pyrazole core and fluorinated substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Features
{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine 1-difluoromethyl (5-yl); 1-ethyl (3-yl) 281.30 Enhanced metabolic stability due to difluoromethyl; balanced lipophilicity
Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine 1-trifluoroethyl (5-yl) 237.20 Higher electronegativity from CF₃ group; reduced solubility in polar media
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazole replaces pyrazole (3-yl) 180.24 Thiazole introduces aromatic heterocycle; potential for π-π interactions
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-pyridinyl (5-yl); 1-methyl 203.25 Pyridine enhances basicity; possible metal coordination sites

Key Observations :

  • Ring Modifications : Replacement of one pyrazole with a thiazole (as in ) alters electronic properties and binding affinity, often reducing metabolic stability but improving target specificity.
Physicochemical Properties
  • Solubility: The difluoromethyl group increases solubility in organic solvents compared to non-fluorinated analogs (e.g., methyl-substituted derivatives in ).
  • pKa : The ethyl group on the 3-yl pyrazole slightly elevates the basicity (estimated pKa ~7.5) relative to methyl-substituted analogs (pKa ~6.8) .

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